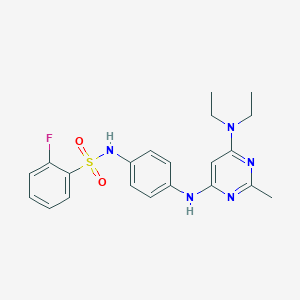![molecular formula C23H32N2O2 B14979938 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B14979938.png)
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a tert-butyl group, a furan ring, a piperidine ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves the reaction of a suitable amine with a ketone or aldehyde to form the piperidine ring.
Attachment of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.
Formation of the benzamide moiety: This involves the reaction of a benzoyl chloride with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butyl-N-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
- 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2-terpyridine
Uniqueness
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C23H32N2O2 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H32N2O2/c1-17-11-13-25(14-12-17)20(21-6-5-15-27-21)16-24-22(26)18-7-9-19(10-8-18)23(2,3)4/h5-10,15,17,20H,11-14,16H2,1-4H3,(H,24,26) |
Clé InChI |
MHJUMMCMHHRVBI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B14979857.png)
![4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B14979864.png)

![2-{3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B14979882.png)
![7-(3,4-Dimethoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14979886.png)
![2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B14979898.png)
![6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B14979910.png)
![5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14979914.png)
![6,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979925.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B14979930.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,5-difluorophenyl)propanamide](/img/structure/B14979933.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B14979942.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14979957.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979965.png)
